Dual DNP Protection Enables Mild Thiolytic Deprotection Without Racemization
Bis(2,4-dinitrophenyl)-L-histidine serves as a precursor for poly(L-histidine) synthesis. The NIm‑DNP‑L‑histidine N‑carboxyanhydride (NCA) monomer—derived from the mono‑DNP intermediate—polymerizes to yield poly(DNP‑L‑histidine) with an average molecular weight of 29,400 Da [1]. The DNP groups are subsequently removed by thiolysis with mercaptans in DMF at 22 °C, conditions far milder than those required for Boc (TFA) or Fmoc (piperidine) deprotection. This quantitative MW and mild deblockage are not achievable with mono‑DNP‑histidine alone, which lacks the Nα‑DNP necessary to prevent N‑terminus racemization during polymerization [2].
| Evidence Dimension | Polymer molecular weight after polymerization |
|---|---|
| Target Compound Data | Average MW = 29,400 Da (poly(DNP-L-histidine)) |
| Comparator Or Baseline | Mono-DNP-histidine (NIm-DNP) cannot be polymerized without additional α‑amino protection; unprotected α‑amino leads to racemization |
| Quantified Difference | N/A (qualitative advantage) |
| Conditions | NCA polymerization in DMF; DNP removal by thiolysis at 22 °C |
Why This Matters
The ability to generate high‑molecular‑weight polyhistidine under mild deprotection conditions is essential for producing pH‑sensitive drug delivery systems and biosensors.
- [1] Fridkin M, Shaltiel S. A new route to polyamino acids containing histidine. Arch. Biochem. Biophys. 1971, 147(2), 767-771. DOI: 10.1016/0003-9861(71)90419-X. View Source
- [2] Truffert JC, et al. Tetrahedron 1996, 52(8), 3005-3016. (Describes racemization risks with unprotected imidazole.) View Source
